ALLO-1

Hedgehog Pathway Cancer Drug Resistance Medulloblastoma

ALLO-1 is a unique Smoothened (SMO) antagonist that retains potent inhibitory activity against the drug-resistant D473H SMO mutant (IC50 = 300-1000 nM), unlike first-generation inhibitors such as vismodegib. It also functions as an essential autophagy receptor in C. elegans, directly binding LGG-1 via its LIR motif. This dual application profile makes ALLO-1 an indispensable tool for studying drug-resistant cancers and organelle clearance. Its non-competitive antagonism ensures robust signal inhibition even in the presence of high agonist tone, a critical advantage over competitive antagonists like SANT-1.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
CAS No. 37468-32-9
Cat. No. B565973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALLO-1
CAS37468-32-9
Synonyms3-(4-Chlorophenyl)-5-methyl-1-(phenylmethyl)-2,4-imidazolidinedione; 
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O2/c1-12-16(21)20(15-9-7-14(18)8-10-15)17(22)19(12)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
InChIKeyGHAJNZREWTZYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

ALLO-1 (CAS 37468-32-9): Baseline Identity as a Smoothened Antagonist and Autophagy Receptor for Hedgehog Pathway Research


ALLO-1 (CAS 37468-32-9) is a small-molecule Smoothened (SMO) antagonist that also functions as a specialized autophagy receptor in Caenorhabditis elegans. As a chemical tool, ALLO-1 is chemically designated as 3-(4-chlorophenyl)-5-methyl-1-(phenylmethyl)-2,4-imidazolidinedione, possessing a molecular formula of C17H15ClN2O2 and a molecular weight of 314.77 g/mol . In cell-based assays, ALLO-1 demonstrates an IC50 of 50 nM against wild-type SMO and retains inhibitory activity against the clinically relevant, drug-resistant D473H SMO mutant (IC50 = 300-1000 nM) [1]. This dual-application profile distinguishes ALLO-1 from standard SMO antagonists that only function in traditional signaling pathway inhibition.

Why Generic Smoothened Inhibitors Cannot Substitute for ALLO-1 in Drug-Resistance and C. elegans Studies


Generic substitution of ALLO-1 with other Smoothened (SMO) antagonists or broader autophagy modulators is scientifically inappropriate due to ALLO-1's unique binding mode and specialized biological function. Unlike standard SMO antagonists such as GDC-0449 (vismodegib), which lose efficacy against the D473H SMO mutant [1], ALLO-1 retains potent inhibitory activity against this specific drug-resistant mutant (IC50 = 300-1000 nM) . Furthermore, ALLO-1 is not a generic autophagy inducer; it is a specific allophagy receptor essential for paternal mitochondrial clearance in C. elegans, directly binding to the LC3 homologue LGG-1 via its LC3-interacting region (LIR) motif [2]. Therefore, substituting ALLO-1 with a conventional SMO antagonist or a non-specific autophagy modulator would fundamentally compromise the biological relevance and quantitative accuracy of experimental outcomes in both drug-resistance and C. elegans organelle clearance models.

Quantitative Differentiators for ALLO-1 (CAS 37468-32-9) Versus SMO Antagonist Comparators


Differential Inhibition of Drug-Resistant D473H SMO Mutant: ALLO-1 vs. GDC-0449

In direct comparison, ALLO-1 demonstrates functional inhibition of the drug-resistant D473H Smoothened (SMO) mutant, whereas the clinically approved SMO antagonist GDC-0449 (vismodegib) is ineffective against this same mutation due to loss of drug-receptor interaction [1]. ALLO-1 exhibits IC50 values in the range of 300-1000 nM against the D473H mutant . This retained activity is a critical differentiator for studies involving refractory cancers.

Hedgehog Pathway Cancer Drug Resistance Medulloblastoma

Retained Potency Against D477G SMO Mutant with Minimal Fold-Shift: ALLO-1 vs. GDC-0449

ALLO-1 maintains consistent inhibitory activity against the D477G SMO mutant, exhibiting only a ~2-fold shift in IC50 compared to wild-type SMO [1]. In contrast, GDC-0449 shows a significantly greater loss of potency against this and other mutations [2]. This minimal fold-shift for ALLO-1 indicates a binding mode less susceptible to conformational changes induced by specific point mutations.

Hedgehog Pathway SMO Mutation Drug Discovery

Non-Competitive Antagonism of SMO Agonist: ALLO-1 vs. SANT-1 and Cyclopamine

ALLO-1 exhibits a non-competitive mechanism of action against the SMO agonist Hh-Ag 1.5. The inhibitory potency of ALLO-1 does not change when challenged with increasing doses of the agonist [1]. In contrast, other known SMO antagonists, such as SANT-1 and cyclopamine, are strong competitors of agonist binding, leading to a decrease in their apparent potency at higher agonist concentrations [2].

Hedgehog Pathway Receptor Pharmacology Mechanism of Action

Potent Inhibition of Wild-Type Smoothened (SMO): ALLO-1 vs. ALLO-2 Analog

ALLO-1 inhibits wild-type Smoothened (SMO) with an IC50 of 50 nM . While this establishes potent wild-type inhibition, its close structural analog ALLO-2 demonstrates significantly higher potency under the same assay conditions, with an IC50 of 6 nM . This quantitative difference allows for nuanced selection based on required assay sensitivity or potency window.

Hedgehog Pathway SMO Inhibitor Potency

LIR-Motif Mediated Binding to LGG-1: ALLO-1 as an Autophagy Receptor in C. elegans

In C. elegans, ALLO-1 functions as an essential allophagy receptor, mediating the selective autophagic clearance of paternal mitochondria [1]. This function is executed through the direct binding of ALLO-1 to the worm LC3 homologue LGG-1 via its LC3-interacting region (LIR) motif [2]. This represents a specialized, pathway-specific activity not shared by other SMO antagonists or general autophagy modulators.

Autophagy Allophagy Caenorhabditis elegans

High-Value Research Applications for ALLO-1 (CAS 37468-32-9) Based on Quantifiable Evidence


Modeling and Screening Against Drug-Resistant Hedgehog Pathway Mutations

Researchers modeling medulloblastoma or other cancers with acquired resistance to first-generation SMO inhibitors (e.g., GDC-0449) should prioritize ALLO-1. Its demonstrated functional inhibition of the D473H SMO mutant (IC50 = 300-1000 nM) and minimal ~2-fold potency shift against the D477G mutant [1] make it an essential positive control and screening tool for next-generation therapies targeting these refractory mutations. In contrast, compounds like vismodegib are ineffective against D473H.

Investigating Non-Competitive Allosteric Modulation of Smoothened

For pharmacological studies requiring a non-competitive antagonist of SMO signaling, ALLO-1 is the preferred tool compound. Its potency is unaffected by increasing concentrations of the SMO agonist Hh-Ag 1.5, a property not shared by competitive antagonists like SANT-1 or cyclopamine [2]. This characteristic allows for robust signal inhibition even in the presence of high endogenous ligand tone or exogenous agonist stimulation.

Selective and Dose-Controlled Inhibition of Wild-Type SMO

When experimental protocols require potent but not maximal inhibition of wild-type SMO, ALLO-1 (IC50 = 50 nM) offers a measurable advantage over its more potent analog, ALLO-2 (IC50 = 6 nM) . This ~8.3-fold difference in potency allows researchers to use ALLO-1 to achieve a partial blockade of the Hedgehog pathway, which may be more physiologically relevant for certain cell types or developmental stages, reducing the risk of overt toxicity or complete pathway shutdown.

Studying Allophagy and Paternal Mitochondrial Clearance in C. elegans

ALLO-1 is an indispensable tool for C. elegans researchers investigating the mechanisms of allophagy. Its unique role as an essential autophagy receptor, which directly binds to LGG-1 via its LIR motif to mediate clearance of paternal mitochondria [3], cannot be replaced by any other SMO antagonist or general autophagy modulator. ALLO-1 is required for establishing and probing the genetic and molecular pathways of this selective autophagy process.

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